molecular formula C19H19ClN4O B2607533 N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-29-9

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2607533
CAS RN: 866872-29-9
M. Wt: 354.84
InChI Key: HGRGMTLSRYDTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O and its molecular weight is 354.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

A significant aspect of research on triazole derivatives involves their synthesis and the exploration of their chemical properties. For instance, the synthesis of triazole derivatives through various chemical reactions reveals their potential as intermediates for further chemical transformations. One study details the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, demonstrating the versatility of triazole compounds in chemical synthesis. The study explored reaction conditions between triazole ester and ethylene diamine, resulting in high yields and providing insights into the synthesis process of similar compounds (Kan, 2015).

Potential Pharmacological Properties

Triazole derivatives have been studied for their pharmacological properties, including their potential as antimicrobial agents. Research on a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides highlighted their in vitro antibacterial and antifungal activities against various pathogens. The compounds exhibited significant activities, suggesting their potential for further development into antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Material Science Applications

Triazole derivatives also find applications in material science, such as in the development of metal-organic frameworks (MOFs) with unique properties. A study on isomeric Zn(II)-based MOFs constructed from a bifunctional triazolate–carboxylate tecton revealed distinct gas sorption behaviors, showcasing the potential of triazole derivatives in creating materials with specific functions (Chen, Tian, Fang, & Liu, 2016).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-11-6-8-16(9-13(11)3)24-14(4)18(22-23-24)19(25)21-15-7-5-12(2)17(20)10-15/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRGMTLSRYDTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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